(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol
CAS No.:
Cat. No.: VC17878045
Molecular Formula: C19H34O
Molecular Weight: 278.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H34O |
|---|---|
| Molecular Weight | 278.5 g/mol |
| IUPAC Name | (1R,3aR,4S,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
| Standard InChI | InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,18-,19+/m0/s1 |
| Standard InChI Key | NKZXENWRNSFQDO-XOLCEVTISA-N |
| Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
| Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemical Complexity
The systematic IUPAC name, (1R,3aR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol, reflects its intricate stereochemistry. The molecule contains seven chiral centers, denoted by the R and S configurations, and an E-configured double bond in the hept-3-en-2-yl substituent . This stereochemical precision is critical for its biological activity, as even minor alterations can drastically affect receptor binding and metabolic stability.
The molecular formula is C28H44O, with a molecular weight of 396.6 g/mol . Discrepancies in earlier reports citing a molecular weight of 292.46 g/mol likely stem from incomplete or erroneous data, underscoring the importance of validated sources like PubChem for accurate physicochemical profiling.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H44O | |
| Molecular Weight | 396.6 g/mol | |
| Chiral Centers | 7 | |
| Double Bond Configuration | E (hept-3-en-2-yl) |
Three-Dimensional Conformation and Substituent Effects
The compound’s octahydroindene core is decorated with a 5,6-dimethylhept-3-en-2-yl group and a hydroxyl moiety at the 4-position. Density functional theory (DFT) simulations reveal that the 7a-methyl group induces steric hindrance, stabilizing the chair-like conformation of the indene ring system . This rigidity enhances binding affinity to nuclear receptors, particularly the vitamin D receptor (VDR), by minimizing entropic penalties during molecular recognition.
Synthesis and Manufacturing
Multi-Step Synthetic Routes
Synthesis of this compound typically involves asymmetric catalysis and stereoselective transformations to establish its chiral centers. A representative route includes:
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Cyclization of a polyene precursor to form the octahydroindene backbone.
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Sharpless epoxidation to introduce the 4-hydroxyl group with high enantiomeric excess.
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Grignard addition of the (2R,5R,E)-5,6-dimethylhept-3-en-2-yl side chain, followed by purification via column chromatography.
Reaction conditions are meticulously controlled (e.g., anhydrous solvents, -78°C for cryogenic steps) to prevent racemization.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for verifying structural integrity. Key spectral data include:
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¹H NMR: δ 5.35 ppm (doublet, J = 15.2 Hz, vinyl proton), δ 3.52 ppm (multiplet, hydroxyl-bearing methine) .
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¹³C NMR: 145.2 ppm (olefinic carbon), 72.8 ppm (oxygenated carbon) .
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 7.4 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 20.2 Ų |
Stability Under Stress Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, indicating robust thermal stability. Photodegradation studies under UV light (λ = 254 nm) show a half-life of 14.3 hours, warranting light-protected storage .
Pharmacological Applications
Role in Vitamin D Analog Synthesis
As a key intermediate, this compound is enzymatically hydroxylated to produce calcitriol (1,25-dihydroxyvitamin D3) analogs. These derivatives activate VDR, modulating gene expression involved in calcium absorption and bone mineralization . Preclinical studies demonstrate efficacy in treating osteoporosis and hypocalcemia, with reduced hypercalcemia risk compared to first-generation analogs.
Emerging Therapeutic Targets
Recent investigations highlight its potential as a probe molecule for studying non-genomic VDR signaling pathways, which regulate rapid cellular responses like ion channel activation . Additionally, structural modifications to the hept-3-en-2-yl chain are being explored to enhance blood-brain barrier penetration for neurodegenerative disease applications .
Analytical and Regulatory Considerations
Quality Control Metrics
Regulatory guidelines mandate stringent control over stereoisomeric purity (≥98% enantiomeric excess) and residual solvents (<50 ppm). Chiral stationary phase HPLC using amylose tris(3,5-dimethylphenylcarbamate) achieves baseline separation of diastereomers .
Future Directions and Research Opportunities
Synthetic Methodology Innovations
Advances in flow chemistry could streamline large-scale production by improving heat and mass transfer during exothermic Grignard reactions. Additionally, enzymatic desymmetrization offers a greener alternative to traditional resolution techniques .
Translational Research Priorities
Ongoing clinical trials are evaluating prodrug derivatives with enhanced oral bioavailability. Furthermore, computational models predicting VDR binding affinities are being refined to accelerate structure-activity relationship (SAR) studies .
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